1-(3-aminophenyl)-1H-pyrazole-3-carboxamide
描述
1-(3-Aminophenyl)-1H-pyrazole-3-carboxamide (CAS: 1155123-85-5) is a pyrazole-based compound with the molecular formula C₁₀H₁₀N₄O and a molecular weight of 202.22 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 3-aminophenyl group and at the 3-position with a carboxamide moiety. The IUPAC name is 1-(3-aminophenyl)pyrazole-3-carboxamide, and its SMILES notation is C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)N)N .
属性
IUPAC Name |
1-(3-aminophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-2-1-3-8(6-7)14-5-4-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSNFBWCGGPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of the compound “1-(3-aminophenyl)-1H-pyrazole-3-carboxamide” is the Proto-oncogene tyrosine-protein kinase Src. This protein plays a crucial role in the regulation of cellular processes such as cell division, motility, adhesion, and survival.
Mode of Action
It is likely that the compound binds to the protein and modulates its activity, leading to changes in the cellular processes that the protein regulates.
Biochemical Pathways
Given the role of its target, the proto-oncogene tyrosine-protein kinase src, it can be inferred that the compound may influence pathways related to cell division, motility, adhesion, and survival.
Result of Action
The molecular and cellular effects of “this compound” are likely to be linked to its modulation of the Proto-oncogene tyrosine-protein kinase Src. By influencing the activity of this protein, the compound could potentially alter various cellular processes, leading to observable changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These could include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes. .
生物活性
1-(3-Aminophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- CAS Number : 1155123-85-5
This compound features a pyrazole ring substituted with an amino group and a carboxamide function, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Research has shown that compounds with similar structures can act as inhibitors for various kinases, including those involved in cancer signaling pathways. The presence of the pyrazole moiety is critical for binding affinity and selectivity toward specific kinases .
- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammatory responses .
Biological Activity Overview
This compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
| Antimicrobial | Exhibits activity against several bacterial strains, indicating potential as an antimicrobial agent. |
Case Studies and Experimental Data
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed an IC value of approximately 15 µM against breast cancer cells, indicating potent anticancer activity .
- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) by approximately 60% compared to controls .
- Antimicrobial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial efficacy .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | IC (µM) | Activity Type |
|---|---|---|
| 1-(4-Aminophenyl)-1H-pyrazole-3-carboxamide | 20 | Anticancer |
| 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide | 30 | Anti-inflammatory |
| 1-(3-Aminophenyl)-5-nitro-pyrazole | 25 | Antimicrobial |
This table illustrates that while similar compounds exhibit biological activity, the specific substitutions on the pyrazole ring can significantly influence their potency and selectivity.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. Research involving human cancer cell lines has shown that the compound can induce apoptosis in a dose-dependent manner. For example, a study demonstrated that treatment with concentrations above 10 µM resulted in a notable reduction in cell viability, with maximal induction of apoptosis observed at 50 µM.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 80 | Increased |
| 25 | 50 | Significantly increased |
| 50 | 20 | Maximal induction |
The mechanism of action appears to involve the activation of caspases and modulation of cell cycle regulators, which are critical pathways in cancer cell death .
Kinase Inhibition
The compound has also been identified as a potential kinase inhibitor. Specifically, it has shown activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A study highlighted that derivatives of this compound selectively inhibit CDK16 with an effective concentration (EC50) of approximately 33 nM. This selectivity is particularly valuable for developing targeted cancer therapies that minimize off-target effects .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these strains was determined to be around 20 µg/mL, showcasing its potential as an antimicrobial agent .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazole moiety impact biological activity. Variations in substituents on the pyrazole ring have been explored to enhance potency and selectivity against specific kinases while reducing side effects .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to explore their pharmacological profiles further, leading to compounds with improved efficacy against target kinases and enhanced anticancer properties .
相似化合物的比较
Key Observations:
- Amino vs. Halogen Substitutions: The 3-aminophenyl group in the target compound provides hydrogen-bonding capabilities, contrasting with halogenated analogs (e.g., 3-chlorophenyl in ), which introduce steric bulk and electron-withdrawing effects.
- Polarity: The carboxamide group is conserved across all compounds, but the absence of an amino group in 1-phenyl-1H-pyrazole-3-carboxamide reduces polarity .
Enzyme Inhibition
- PLK1 Inhibitors: Pyrazole-carboxamide derivatives with benzyloxy or fluorophenyl substituents (e.g., 4-((2-chloro-4-(hydroxymethyl)benzyloxy)-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide) exhibit potent PLK1 inhibition (IC₅₀ = 219 nM) . The 3-aminophenyl group in the target compound may similarly engage kinase active sites via hydrogen bonding.
Receptor Modulation
- CB1 Antagonists: Compounds like SR-141716A (rimonabant) and AM251 feature dichlorophenyl and piperidinyl groups, enabling CB1 receptor antagonism . The target compound’s 3-aminophenyl group could modulate receptor affinity differently due to its polar nature.
Analgesic Activity
- Pyridazinyl-Pyrazole Carboxamides: Analogs with pyridazinyl substitutions (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides) show analgesic activity comparable to aspirin . The carboxamide moiety is critical for this activity, suggesting a shared mechanism.
准备方法
Cyclocondensation of Hydrazine Derivatives with β-Dicarbonyl Compounds
A classical and widely used approach to synthesize substituted pyrazoles is the cyclocondensation reaction between hydrazine derivatives and β-dicarbonyl compounds (e.g., acetylenic ketones or 1,3-diketones). This method forms the pyrazole ring through nucleophilic attack and ring closure.
- When hydrazine derivatives bearing the 3-aminophenyl substituent are reacted with appropriate β-dicarbonyl compounds, the pyrazole ring is formed with the desired substitution pattern.
- For example, hydrazine derivatives react with acetylenic ketones in ethanol to yield pyrazoles, although regioisomer mixtures can form. Selective conditions or hydrazine hydrate can favor the desired regioisomer.
Synthesis from 3-Aminophenylhydrazine and β-Ketoesters
- 3-Aminophenylhydrazine can be reacted with β-ketoesters such as ethyl acetoacetate under acidic conditions to form the pyrazole ring.
- Subsequent hydrolysis of the ester group yields the pyrazole-3-carboxylic acid intermediate.
- This intermediate is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) in solventless media.
- Finally, the acid chloride is reacted with ammonia or suitable amines to form the carboxamide group, yielding this compound.
One-Pot Cyclocondensation and Oxidative Aromatization
- A more recent efficient method involves a one-pot addition–cyclocondensation between chalcones and arylhydrazines catalyzed by copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate.
- This method produces 1,3,5-trisubstituted pyrazoles in good yields (~82%) without requiring an additional oxidizing reagent.
- Although this method is reported mainly for 1,3,5-triarylpyrazoles, it can be adapted for aminophenyl-substituted pyrazoles by using 3-aminophenylhydrazine as the nucleophile.
Conversion of Pyrazole-3-Carboxylic Acid to Carboxamide
- The pyrazole-3-carboxylic acid intermediate is converted to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
- The acid chloride is then reacted with ammonia or amines to form the carboxamide.
- This step is typically performed under mild conditions to prevent decomposition of the pyrazole ring.
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 3-Aminophenylhydrazine + β-ketoester | Acidic medium, ethanol solvent | Formation of pyrazole ring with aminophenyl substituent |
| 2 | Hydrolysis | Pyrazole ester intermediate | Aqueous acid/base | Conversion to pyrazole-3-carboxylic acid |
| 3 | Acid chloride formation | Pyrazole-3-carboxylic acid | Thionyl chloride (SOCl2), solventless conditions | Formation of acid chloride intermediate |
| 4 | Amidation | Acid chloride + ammonia or amine | Mild temperature, inert atmosphere | Formation of this compound |
Research Findings and Analysis
- The cyclocondensation method using hydrazine derivatives and β-dicarbonyl compounds remains the most reliable and commonly used approach for pyrazole synthesis due to its simplicity and efficiency.
- Regioselectivity can be a challenge; however, using hydrazine hydrate or specific reaction conditions can favor the desired isomer.
- The use of ionic liquid catalysts and copper triflate has improved yields and sustainability by enabling catalyst reuse and eliminating the need for external oxidants.
- Conversion of carboxylic acid intermediates to acid chlorides and subsequent amidation is a well-established route to introduce the carboxamide group with high purity and yield.
- Industrial optimization focuses on controlling temperature, pH, and reaction time to maximize yield and purity, as well as solvent and catalyst selection to improve efficiency.
常见问题
Q. What are the recommended synthetic routes for 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation: Condensation of 3-aminophenylhydrazine with β-ketoesters or acrylates to form the pyrazole ring.
Carboxamide Functionalization: Coupling the pyrazole intermediate with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) .
Purification: Recrystallization or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) to achieve >95% purity.
Optimization Tips:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm aromatic proton environments (δ 6.8–7.5 ppm for aminophenyl) and carboxamide carbonyl (δ ~165 ppm) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 243.0984 for C₁₀H₁₀N₄O) .
- HPLC: Use a C18 column (gradient: 10–90% acetonitrile in water) to assess purity (>98%) .
Advanced Research Questions
Q. How does the DNA-binding affinity of this compound derivatives correlate with their antiproliferative activity in cancer cell lines?
Methodological Answer:
- DNA-Binding Assays:
- Antiproliferative Activity:
Table 1: Representative Data for Pyrazole-3-Carboxamide Derivatives
| Derivative | K (M⁻¹) | IC₅₀ (μM, HeLa) |
|---|---|---|
| Pym-5 | 1.06 × 10⁵ | 8.2 |
| Pym-2 | 4.8 × 10⁴ | 18.7 |
Q. What computational modeling approaches are suitable for predicting the binding modes of pyrazole-3-carboxamide derivatives with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to DNA minor grooves (dG < -8 kcal/mol) or kinase ATP pockets (e.g., CDK2) .
- MD Simulations (AMBER): Assess stability of ligand-DNA complexes over 100 ns trajectories (RMSD < 2 Å) .
- QSAR Models: Use descriptors like logP and polar surface area to predict bioavailability (R² > 0.85) .
Q. How to address discrepancies in biological activity data between in vitro and in vivo models for this compound class?
Methodological Answer:
- Metabolic Stability: Test hepatic microsomal clearance (e.g., >50% remaining after 60 min incubation) to identify compounds prone to rapid metabolism .
- Bioavailability Studies: Compare plasma exposure (AUC₀–₂₄) in rodents via oral vs. IV administration. Low oral bioavailability (<20%) may explain in vivo inefficacy .
- Formulation Adjustments: Use PEGylated nanoparticles to enhance solubility and tissue penetration for poorly bioavailable derivatives .
Q. What strategies resolve contradictions in reported kinase inhibition profiles of pyrazole-3-carboxamide analogs?
Methodological Answer:
- Panel Screening: Use broad kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., VEGFR2 inhibition at IC₅₀ < 1 μM) .
- ATP-Competition Assays: Determine inhibition mechanisms (e.g., Kd values via ITC) to distinguish competitive vs. allosteric binding .
- Structural Biology: Co-crystallize lead compounds with kinases (e.g., PDB 4BCG) to validate binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
